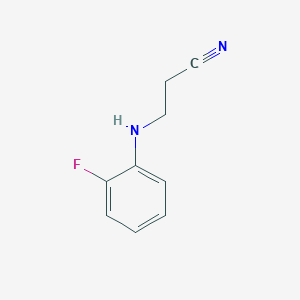

3-((2-Fluorophenyl)amino)propanenitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(2-fluoroanilino)propanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FN2/c10-8-4-1-2-5-9(8)12-7-3-6-11/h1-2,4-5,12H,3,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VENLUHCIJJCGSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NCCC#N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 3 2 Fluorophenyl Amino Propanenitrile

Michael-Type Hydroamination Approaches

The conjugate addition of 2-fluoroaniline (B146934) to acrylonitrile (B1666552), a classic Michael reaction, is a direct and atom-economical route to 3-((2-fluorophenyl)amino)propanenitrile. The success of this transformation often relies on the use of catalysts to activate the substrates and facilitate the nucleophilic attack of the amine.

Lanthanide triflates, particularly Ytterbium(III) triflate (Yb(OTf)₃) and Terbium(III) triflate (Tb(OTf)₃), are highly effective Lewis acid catalysts for the hydroamination of activated olefins like acrylonitrile. organic-chemistry.org Their strong Lewis acidity allows them to coordinate to the nitrile group of acrylonitrile, thereby activating the carbon-carbon double bond for nucleophilic attack. organic-chemistry.org This activation enhances the electrophilicity of the β-carbon, facilitating the addition of the weakly nucleophilic 2-fluoroaniline. The reactions can often be performed under mild, and sometimes solvent-free, conditions. organic-chemistry.org Ytterbium(III) triflate, in particular, has been noted for its high activity and broad substrate compatibility. organic-chemistry.orgnih.gov

Table 1: Representative Conditions for Lanthanide Triflate-Catalyzed Synthesis

| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Potential Yield |

|---|---|---|---|---|---|

| Yb(OTf)₃ | 5 - 10 | Dichloromethane or Solvent-free | 25 - 60 | 1 - 12 | Good to Excellent |

Note: Data is illustrative, based on typical conditions for similar Michael additions catalyzed by lanthanide triflates.

Transition metal complexes of nickel(II) and copper(II) are also proficient catalysts for hydroamination reactions. ethz.chnih.gov These systems operate through different mechanisms compared to Lewis acids. Copper-catalyzed hydroamination, for instance, can proceed via the formation of a copper-amine complex, which then undergoes insertion of the acrylonitrile. nih.govmit.edu This approach is valued for its potential to create C-N bonds under mild conditions. sciepub.com Nickel(II) complexes have demonstrated effectiveness in catalyzing the addition of amines to electron-poor olefins, including acrylonitrile derivatives. ethz.ch The choice of ligands coordinated to the metal center is crucial for catalytic activity and selectivity in both systems.

Table 2: Comparison of Ni(II) and Cu(II) Catalytic Systems

| Feature | Nickel(II) System | Copper(II) System |

|---|---|---|

| Typical Precursors | NiCl₂, Ni(acac)₂ with phosphine ligands | Cu(OAc)₂, CuCl, Cu(OTf)₂ |

| Reaction Conditions | Mild to moderate temperatures, often requires inert atmosphere | Generally mild temperatures, tolerant to air in some cases sciepub.com |

| Proposed Mechanism | Ligand-assisted amine activation and olefin insertion | Initial coordination to the alkyne/alkene followed by C-N bond formation nih.gov |

| Substrate Scope | Effective for electron-poor olefins ethz.ch | Broad scope including various amines and unsaturated systems sciepub.com |

Note: This table presents generalized characteristics of these catalytic systems.

Cobalt(II) complexes can also be employed to catalyze the Michael addition of anilines to acrylonitrile. The mechanism likely involves the coordination of the cobalt center to either the aniline (B41778) nitrogen or the acrylonitrile, which lowers the activation energy of the reaction. This method provides an alternative to more expensive or air-sensitive catalysts. Optimization of reaction parameters such as solvent, temperature, and the specific cobalt salt and ligands used is key to achieving high yields of this compound.

A significant challenge in the synthesis of this compound is the reduced nucleophilicity of 2-fluoroaniline. The fluorine atom is strongly electron-withdrawing, which deactivates the aromatic ring and decreases the electron density on the nitrogen atom. This makes the amine a weaker nucleophile, slowing down the rate of the Michael addition. Several strategies can be employed to overcome this:

Use of Strong Lewis Acids: As discussed, potent Lewis acids like Ytterbium(III) triflate can strongly activate the acrylonitrile, making it a much better electrophile to compensate for the poor nucleophilicity of the amine. organic-chemistry.org

Higher Reaction Temperatures: Increasing the reaction temperature provides the necessary thermal energy to overcome the higher activation barrier associated with the less reactive amine.

Active Catalyst Systems: Employing highly active transition metal catalysts, such as specific nickel or copper complexes, can create a more favorable reaction pathway, enabling the addition to proceed under manageable conditions. ethz.chnih.gov

Alternative Synthetic Routes and Precursor Utilization

Alternative synthetic strategies for aminonitriles often involve condensation and cyanation reactions, providing versatile pathways to these important chemical intermediates.

Condensation Reactions Involving Related β-Ketone Nitriles

Condensation reactions of organonitriles offer a powerful method for the synthesis of various nitrogen-containing compounds, including β-enaminonitriles. nih.gov These reactions can be controlled by temperature to yield a variety of products, demonstrating the flexible nature of nitriles as both electron donors and acceptors under basic conditions. nih.gov For instance, a series of β-enaminonitriles have been synthesized in good to excellent yields by controlling the reaction temperature and the addition of nitrile substrates. nih.gov

While the direct synthesis of this compound from a β-ketone nitrile has not been detailed, the general principles of these condensation reactions are applicable. Hydrothermal pyrolysis experiments have also shown that condensation reactions can form amides, esters, and nitriles from lipid precursors at elevated temperatures. nih.gov These findings suggest that a condensation approach, potentially involving a β-ketone nitrile and 2-fluoroaniline, could be a viable synthetic route.

Cyanation Reactions for α-Aminonitrile Synthesis

The Strecker reaction, first reported in 1850, remains one of the most common and efficient methods for the synthesis of α-aminonitriles. mdpi.com This one-pot, three-component reaction typically involves an aldehyde or ketone, an amine, and a cyanide source. mdpi.comresearchgate.net The reaction proceeds through the formation of an imine, which is then attacked by the cyanide ion to form the α-aminonitrile. mdpi.comnih.gov

Recent advancements in this area have focused on developing more sustainable and efficient protocols. For example, a catalyst-free approach using KOtBu has been developed for the reductive cyanation of tertiary amides to produce α-aminonitriles in good yields. acs.org Another innovative method utilizes non-toxic cyanide sources like hexacyanoferrate, acetonitrile, or α-amino acids, with the spatial separation of cyanide release and consumption offering greater flexibility in reaction conditions. rsc.orgrsc.org This approach can even utilize protein biomass as a source of HCN, further enhancing its green credentials. rsc.org

Below is a table summarizing various catalytic systems used for the synthesis of α-aminonitriles:

| Catalyst/Reagent | Substrates | Cyanide Source | Conditions | Yield | Reference |

| KOtBu | Tertiary amides | TMSCN | Mild, catalyst-free | Good | acs.org |

| Mn(OAc)2 | Iminium ions | Hexacyanoferrate, acetonitrile, α-amino acids | Acidic | - | rsc.org |

| Indium powder | Aldehydes, amines | TMSCN | Water, room temp. | 79-98% | nih.govnih.gov |

| EPZG (FeCl3 on clay) | Aromatic aldehydes, amines | TMSCN | Solvent-free, room temp. | 90-91% | |

| Ammonium salts | Aminoacetonitrile | - | Air and moisture tolerant | - | acs.org |

Implementation of Green Chemistry Principles in Synthetic Protocols

The principles of green chemistry are increasingly being applied to the synthesis of α-aminonitriles to reduce the environmental impact of these processes. A key focus has been the replacement of hazardous reagents and solvents with more benign alternatives.

One significant development is the use of water as a solvent for the Strecker reaction. nih.govnih.gov An indium-catalyzed, one-pot, three-component synthesis of α-aminonitriles in water has been shown to be highly efficient, producing a wide range of products in excellent yields. nih.govnih.gov This method is applicable to various aliphatic, aromatic, and heteroaromatic aldehydes and amines. nih.gov

Another green approach involves the use of solid-supported catalysts that can be easily recovered and reused. For example, EPZG, which is FeCl3 supported on clay, has been used as an effective and recyclable catalyst for the solvent-free synthesis of α-aminonitriles at room temperature. The catalyst was found to be efficient for at least five successive cycles without a significant loss of activity.

Furthermore, the development of synthetic methods that avoid the use of toxic cyanation reagents is a major goal in green chemistry. A recently developed method utilizes readily available and non-toxic aminoacetonitrile as a starting material, with ammonium salts as catalysts. acs.org This approach is tolerant of air and moisture, making it a practical and greener alternative to the traditional Strecker reaction. acs.org

The following table highlights some green synthetic methods for α-aminonitriles:

| Green Principle | Method | Catalyst/Solvent | Advantages | Reference |

| Use of renewable feedstocks | Cyanide release from α-amino acids | Mn(OAc)2 | Utilizes protein biomass | rsc.org |

| Use of safer solvents | Strecker reaction in water | Indium powder | Environmentally benign, high yields | nih.govnih.gov |

| Catalysis | Solvent-free Strecker reaction | EPZG (FeCl3 on clay) | Recyclable catalyst, mild conditions | |

| Atom economy | Ammonium-catalyzed reaction | Ammonium salts | Avoids toxic cyanation reagents | acs.org |

Mechanistic Elucidation and Reaction Kinetics of 3 2 Fluorophenyl Amino Propanenitrile Formation

Catalytic Reaction Mechanisms

The synthesis of 3-((2-fluorophenyl)amino)propanenitrile is often achieved via the aza-Michael addition of 2-fluoroaniline (B146934) to acrylonitrile (B1666552). This reaction can be catalyzed by several methods, each with a distinct mechanism that influences reaction efficiency and selectivity.

Elucidation of Lewis Acid Catalysis in Michael Additions

The aza-Michael addition, a conjugate addition of an amine to an α,β-unsaturated carbonyl compound, is a fundamental method for forming C-N bonds. Lewis acids are frequently employed to catalyze this reaction. whiterose.ac.uk In the context of forming this compound, a Lewis acid catalyst coordinates to the nitrogen or, more commonly, the cyano group of acrylonitrile. wikipedia.org This coordination polarizes the acrylonitrile molecule, rendering the β-carbon more electrophilic and susceptible to nucleophilic attack by the lone pair of electrons on the nitrogen atom of 2-fluoroaniline. wikipedia.org

The mechanism involves the activation of the Michael acceptor (acrylonitrile) by the Lewis acid, which lowers the energy of the transition state for the nucleophilic attack. This interaction enhances the reaction rate significantly compared to the uncatalyzed reaction. acs.orgresearchgate.net The choice of Lewis acid can influence the reaction, with common examples including salts of iron (FeCl₃) and ruthenium (RuCl₃). researchgate.net Mechanistic studies suggest that the reaction can proceed through a cooperative pathway where multiple Lewis acids may be involved, particularly in complex systems. nih.govacs.org After the C-N bond is formed, a proton transfer step, often facilitated by the solvent or a base, yields the final this compound product and regenerates the catalyst.

Investigation of Radical Intermediates in Electrochemical Processes

Electrochemical methods offer a sustainable and efficient alternative for C-N bond formation, proceeding through pathways involving radical intermediates. semanticscholar.org In the electrochemical synthesis relevant to this compound, radical-based C-N bond formation can be initiated through photo- or electrotechniques. researchgate.netscispace.comrsc.org

One plausible mechanism involves the anodic oxidation of 2-fluoroaniline to generate a nitrogen-centered radical cation. researchgate.net This reactive intermediate can then add to the double bond of acrylonitrile. The generated nitrogen-centered radicals attack the unsaturated carbon of acrylonitrile to form the crucial C-N bond. researchgate.net This process avoids the need for pre-functionalized starting materials, enhancing atom economy. rsc.org Various strategies for radical C-N couplings have been explored, including N-centered radical addition to olefins, which is the most relevant pathway for this synthesis. researchgate.net

Characterization of Metallacycle Formation in Nitrile Hydroboration

Hydroboration of nitriles presents another synthetic route, often catalyzed by transition metals. This process typically involves the formation of metallacycle intermediates. nih.gov While not a direct addition of an amine, the hydroboration of a pre-formed imine or the direct hydroboration of the nitrile group followed by functionalization can be considered. In the context of nitrile hydroboration, catalysts based on metals like rhodium, titanium, or iron are common. researchgate.netrsc.orgnih.gov

A proposed mechanism for transition-metal-catalyzed hydroboration begins with the oxidative addition of the B-H bond of a borane reagent (like pinacolborane, HBpin) to the metal center. wikipedia.org The nitrile then coordinates to the metal-hydride-boryl complex. Migratory insertion of the nitrile into the metal-hydride bond forms a metal-imido species. Subsequent steps can involve a second hydroboration event, leading to a diborylamine, which can be hydrolyzed to the primary amine. acs.orgnih.gov For rhodium-catalyzed reactions, the mechanism may involve oxidative addition, alkene coordination, migratory insertion, and reductive elimination. wikipedia.orgacs.org The formation of a four-membered metallacycle intermediate has been proposed in titanium-catalyzed nitrile hydroboration reactions. nih.gov

Detailed Analysis of Copper-Catalyzed C-N Bond Formation Pathways

Copper-catalyzed reactions, particularly Ullmann-type couplings, are powerful methods for forming C-N bonds. wikipedia.orgorganic-chemistry.orgbyjus.com In a potential synthesis of this compound, a copper catalyst could facilitate the coupling of 2-fluoroaniline with a propanenitrile derivative bearing a leaving group.

The mechanism of the Ullmann condensation generally involves a Cu(I) species as the active catalyst. researchgate.net The reaction cycle is thought to proceed through oxidative addition of the aryl halide (or related substrate) to the Cu(I) complex, forming a Cu(III) intermediate. This is followed by reductive elimination, which forms the C-N bond and regenerates the Cu(I) catalyst. researchgate.netnih.gov The specific mechanism can be complex, and distinguishing between two-electron processes (Cu(I)/Cu(III)) and single-electron transfer (SET) pathways can be challenging. whiterose.ac.uk Recent advances have seen the development of more efficient copper-catalyzed systems that can operate under milder conditions, sometimes involving light to promote the reaction. nih.gov Electrochemical methods can also be coupled with copper catalysis to drive these transformations. beilstein-journals.org

Kinetic Studies and Reaction Rate Analysis

The efficiency of the synthesis of this compound is highly dependent on reaction conditions. Kinetic studies provide quantitative insight into how factors like catalyst loading and temperature influence the reaction rate.

Influence of Catalyst Loading and Temperature on Reaction Efficiency

For the aza-Michael addition, the reaction rate is significantly influenced by both catalyst concentration and temperature. Kinetic models, such as the Langmuir–Hinshelwood–Hougen–Watson model, have been used to validate reaction kinetics at various temperatures for similar reactions. acs.org

Catalyst Loading: Generally, increasing the catalyst loading leads to a higher reaction rate, as more active sites are available to facilitate the reaction. However, there is often an optimal loading beyond which the rate may plateau or even decrease due to catalyst aggregation or other side reactions. Kinetic studies on related copper-catalyzed C-N cross-coupling reactions have shown that catalyst turnover can be complex, with solubility of other reagents like inorganic bases playing a key role in the rate-determining steps. whiterose.ac.uk

Temperature: The reaction rate typically increases with temperature, following the Arrhenius equation. However, elevated temperatures can also promote side reactions or catalyst decomposition, leading to lower selectivity and yield. For aza-Michael additions, lower temperatures can sometimes be used to suppress the formation of unreactive regioisomers. whiterose.ac.uk Kinetic studies on the aza-Michael addition of amines to acrylates show that the reaction proceeds through a zwitterionic intermediate, with the rate-controlling step being an amine-assisted proton transfer. acs.org The choice of solvent can also significantly impact the rate by stabilizing intermediates and transition states. whiterose.ac.uk

Below is a representative data table illustrating the hypothetical effect of these parameters on the reaction yield for the formation of this compound via a catalyzed aza-Michael addition.

| Entry | Catalyst Loading (mol%) | Temperature (°C) | Reaction Time (h) | Yield (%) |

| 1 | 1 | 25 | 24 | 45 |

| 2 | 5 | 25 | 24 | 78 |

| 3 | 10 | 25 | 24 | 85 |

| 4 | 5 | 50 | 12 | 92 |

| 5 | 5 | 80 | 8 | 88 |

This data is illustrative and serves to demonstrate general kinetic trends.

Substrate Scope and Reactivity Profiling for Arylamines and Acrylonitrile

The formation of β-aminonitriles through the cyanoethylation of arylamines, an example of an aza-Michael addition, is a reaction of significant utility in organic synthesis. The reactivity of the arylamine nucleophile and the acrylonitrile Michael acceptor is influenced by electronic and steric factors. A comprehensive understanding of the substrate scope allows for the prediction of reaction outcomes and the design of efficient synthetic protocols.

Aromatic amines, such as aniline (B41778), generally exhibit lower nucleophilicity compared to aliphatic amines due to the delocalization of the nitrogen lone pair into the aromatic ring. Consequently, the aza-Michael addition of arylamines to acrylonitrile often requires harsher reaction conditions or the use of catalysts to proceed at a reasonable rate. Aromatic amines have shown no reactivity as Michael donors at room temperature without a catalyst frontiersin.org. The presence of substituents on the aromatic ring can further modulate the reactivity of the arylamine.

Electron-donating groups (EDGs) on the aryl ring increase the electron density on the nitrogen atom, thereby enhancing its nucleophilicity and generally leading to higher reaction rates. Conversely, electron-withdrawing groups (EWGs) decrease the nucleophilicity of the amine, which can significantly slow down or even inhibit the reaction. In the case of 2-fluoroaniline, the fluorine atom acts as an electron-withdrawing group via the inductive effect, which is expected to decrease the reactivity of the amine compared to unsubstituted aniline.

The reactivity of the Michael acceptor, in this case, acrylonitrile, is also a critical factor. The strong electron-withdrawing nature of the nitrile group polarizes the carbon-carbon double bond, rendering the β-carbon electrophilic and susceptible to nucleophilic attack. The efficiency of the aza-Michael addition is highly dependent on the electrophilicity of the Michael acceptor frontiersin.org.

Below is a representative table illustrating the general reactivity trends for the aza-Michael addition of various substituted arylamines with acrylonitrile, based on established principles of organic chemistry.

Interactive Data Table: Reactivity of Substituted Arylamines with Acrylonitrile

| Arylamine | Substituent | Electronic Effect | Expected Reactivity |

| Aniline | -H | Neutral | Moderate |

| p-Toluidine | -CH₃ (para) | Electron-Donating | High |

| p-Anisidine | -OCH₃ (para) | Electron-Donating | High |

| 2-Fluoroaniline | -F (ortho) | Electron-Withdrawing | Low to Moderate |

| p-Chloroaniline | -Cl (para) | Electron-Withdrawing | Low |

| p-Nitroaniline | -NO₂ (para) | Strongly Electron-Withdrawing | Very Low |

Stereochemical Control and Stereoselective Synthesis Methodologies

The compound this compound is achiral and does not possess any stereocenters. As such, direct stereochemical control in its synthesis is not a relevant consideration. However, the broader class of β-aminonitriles, to which this compound belongs, includes many chiral molecules of significant interest, particularly in medicinal chemistry. Methodologies developed for the stereoselective synthesis of chiral β-aminonitriles are therefore of high importance.

While this compound itself is achiral, the introduction of a substituent at the α- or β-position of the propanenitrile backbone would create a stereocenter. For instance, the reaction of 2-fluoroaniline with a substituted acrylonitrile derivative, such as crotononitrile, would lead to a chiral β-aminonitrile. In such cases, controlling the stereochemical outcome of the reaction becomes a critical objective.

Several strategies have been developed for the stereoselective synthesis of β-aminonitriles. These can be broadly categorized into:

Use of Chiral Catalysts: Asymmetric catalysis is a powerful tool for inducing stereoselectivity. Chiral organocatalysts, such as those derived from cinchona alkaloids, have been employed in asymmetric aza-Michael additions to achieve enantiomerically enriched products beilstein-journals.org. These catalysts can activate the Michael acceptor and/or the nucleophile, creating a chiral environment that favors the formation of one enantiomer over the other.

Substrate-Controlled Diastereoselective Synthesis: When the substrates already contain stereocenters, their inherent chirality can influence the stereochemical outcome of the reaction. For example, the addition of a chiral amine to an α,β-unsaturated nitrile can proceed with high diastereoselectivity. Furthermore, base-controlled diastereoselective syntheses of β-aminonitriles have been reported, where the choice of base can determine the formation of either the anti or syn diastereomer nih.govfigshare.com.

Asymmetric Strecker Reaction: The Strecker reaction, which involves the synthesis of α-aminonitriles from imines and a cyanide source, can be rendered asymmetric. While this is more directly applicable to α-aminonitriles, related methodologies can be adapted for the synthesis of chiral β-aminonitriles. Stereochemical relationships between chiral intermediates in Strecker-type reactions have been investigated to control the final stereochemistry rsc.org.

Although this compound is achiral, the principles of stereochemical control are crucial for the synthesis of its chiral analogs and derivatives, which may have important biological activities.

Structural Characterization and Advanced Spectroscopic Analysis of 3 2 Fluorophenyl Amino Propanenitrile

Vibrational Spectroscopy Applications

Vibrational spectroscopy is a cornerstone in the structural elucidation of molecules, offering detailed insights into the various vibrational modes and the nature of chemical bonds within a compound. For 3-((2-Fluorophenyl)amino)propanenitrile, both Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy provide complementary information to fully characterize its molecular vibrations.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrational frequencies of bonds. The FT-IR spectrum of this compound is characterized by several key absorption bands that confirm its structure.

The presence of the secondary amine (N-H) group is typically indicated by a moderate absorption band in the region of 3300–3500 cm⁻¹. The aromatic C-H stretching vibrations of the fluorophenyl ring are expected to appear at wavenumbers above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the propanenitrile backbone are observed just below 3000 cm⁻¹.

One of the most distinct signals in the spectrum is the stretching vibration of the nitrile (C≡N) group, which presents as a sharp, medium-intensity band around 2260–2240 cm⁻¹. The spectrum also contains characteristic bands for the aromatic C=C ring stretching in the 1600–1450 cm⁻¹ range. The strong absorption from the C-F bond stretch is anticipated in the 1300-1000 cm⁻¹ region, while C-N stretching vibrations are typically found between 1350 cm⁻¹ and 1250 cm⁻¹.

Table 1: Predicted FT-IR Vibrational Frequencies for this compound This table presents expected values based on characteristic functional group frequencies. Actual experimental values may vary.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |

| ~3350 | Medium | N-H Stretching |

| 3100-3000 | Medium-Weak | Aromatic C-H Stretching |

| 2950-2850 | Medium | Aliphatic C-H Stretching |

| ~2250 | Medium, Sharp | C≡N (Nitrile) Stretching |

| 1610-1580 | Strong-Medium | Aromatic C=C Stretching |

| 1520-1480 | Strong-Medium | Aromatic C=C Stretching |

| 1460-1440 | Medium | CH₂ Bending (Scissoring) |

| ~1330 | Medium | C-N Stretching |

| ~1250 | Strong | C-F Stretching |

| ~750 | Strong | C-H Bending (ortho-disubstituted) |

Fourier Transform Raman (FT-Raman) Spectroscopy for Molecular Vibrations

FT-Raman spectroscopy complements FT-IR by providing information on the vibrations of non-polar bonds and symmetric functional groups. In the FT-Raman spectrum of this compound, the symmetric vibrations of the aromatic ring are expected to produce strong signals. The nitrile (C≡N) stretch, due to the change in polarizability of the triple bond, is also typically a prominent and sharp band in the Raman spectrum. In contrast, the N-H stretching vibration is generally weaker in Raman than in IR spectroscopy. This complementary nature is essential for a comprehensive vibrational analysis.

Table 2: Predicted FT-Raman Shifts for this compound This table presents expected values. Raman intensities are highly dependent on the change in polarizability of the bonds.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |

| 3100-3050 | Strong | Aromatic C-H Stretching |

| 2950-2850 | Medium | Aliphatic C-H Stretching |

| ~2250 | Strong, Sharp | C≡N (Nitrile) Stretching |

| ~1610 | Strong | Aromatic Ring Stretching |

| ~1000 | Strong | Aromatic Ring Breathing Mode |

Vibrational Mode Assignment and Potential Energy Distribution (PED) Analysis

While FT-IR and FT-Raman spectra provide the frequencies of vibrational modes, assigning these frequencies to specific molecular motions can be complex, as different vibrations can mix or couple. Potential Energy Distribution (PED) analysis is a computational method that precisely assigns the observed spectral bands.

PED analysis is performed using quantum chemical calculations, often based on Density Functional Theory (DFT). This method calculates the theoretical vibrational frequencies and then quantifies the contribution of each internal coordinate (such as individual bond stretches, angle bends, or torsions) to a given normal vibrational mode. A PED value close to 100% indicates a "pure" vibration, such as a C≡N stretch, while lower values across several coordinates signify a mixed vibrational mode. For a molecule like this compound, PED would be crucial for accurately assigning the complex vibrations in the fingerprint region (below 1500 cm⁻¹), where aromatic, C-N, C-F, and bending vibrations are coupled.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, signal multiplicities, and coupling constants in both ¹H and ¹³C NMR spectra, the precise connectivity and chemical environment of each atom in this compound can be determined.

Proton (¹H) NMR Analysis for Chemical Shift and Multiplicity

The ¹H NMR spectrum provides detailed information about the hydrogen atoms in the molecule. For this compound, distinct signals are expected for the aromatic protons, the two aliphatic methylene (B1212753) (-CH₂-) groups, and the amine (N-H) proton.

The two methylene groups form an ethyl chain (-CH₂-CH₂-), which would manifest as two triplets due to spin-spin coupling. The methylene group adjacent to the electron-withdrawing nitrile group (-CH₂CN) is expected to resonate at a lower field than the methylene group attached to the amine (-CH₂NH). The amine proton typically appears as a broad singlet, and its chemical shift can be variable depending on the solvent and concentration. The four protons on the 2-fluorophenyl ring will exhibit a complex multiplet pattern in the aromatic region of the spectrum due to proton-proton and proton-fluorine couplings.

Table 3: Predicted ¹H NMR Data for this compound Predicted values are based on standard chemical shift ranges and coupling patterns. Solvent: CDCl₃.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.10 - 6.80 | Multiplet | 4H | Aromatic H |

| ~4.50 | Broad Singlet | 1H | N-H |

| ~3.55 | Triplet | 2H | -CH₂-NH- |

| ~2.70 | Triplet | 2H | -CH₂-CN |

Carbon-13 (¹³C) NMR Analysis for Carbon Framework Elucidation

The ¹³C NMR spectrum reveals the chemical environment of each carbon atom in the molecule. For this compound, nine distinct signals are expected, corresponding to the nine carbon atoms in its structure.

The nitrile carbon (-C≡N) has a characteristic chemical shift in the 117-120 ppm range. The two aliphatic carbons will appear in the upfield region of the spectrum. The six aromatic carbons will resonate in the downfield region (110-155 ppm). A key feature of the aromatic region is the effect of the fluorine substituent, which causes carbon-fluorine coupling (J-coupling). The carbon atom directly bonded to fluorine will appear as a doublet with a large coupling constant (¹JCF), while other carbons in the ring will show smaller couplings over two or three bonds (²JCF, ³JCF). This coupling pattern is definitive for confirming the position of the fluorine atom on the aromatic ring.

Table 4: Predicted ¹³C NMR Data for this compound Predicted chemical shifts and coupling constants (J) are estimated. The assignments for aromatic carbons (C1'-C6') are illustrative.

| Chemical Shift (δ, ppm) | C-F Coupling | Assignment |

| ~152 | ¹JCF ≈ 245 Hz | C2' (C-F) |

| ~136 | ³JCF ≈ 8 Hz | C1' (C-NH) |

| ~125 | ⁴JCF ≈ 3 Hz | C4' |

| ~122 | ³JCF ≈ 10 Hz | C6' |

| ~118 | C≡N | |

| ~119 | ²JCF ≈ 20 Hz | C3' |

| ~115 | ²JCF ≈ 22 Hz | C5' |

| ~40 | -CH₂-NH- | |

| ~18 | -CH₂-CN |

Advanced NMR Techniques for Conformational and Configurational Analysis

Advanced one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) techniques are indispensable for the unambiguous structural elucidation of molecules like this compound, providing deep insights into its conformation and the spatial relationships between atoms. While standard 1D ¹H and ¹³C NMR spectra confirm the basic carbon-hydrogen framework, 2D NMR experiments are crucial for determining the molecule's preferred three-dimensional structure in solution. ipb.pt

Techniques such as Correlation Spectroscopy (COSY) are used to establish proton-proton coupling networks, identifying adjacent protons through cross-peaks. For this compound, COSY spectra would reveal the coupling between the protons of the two methylene groups (-CH₂-CH₂-CN) and the coupling of the N-CH₂ protons to the N-H proton, confirming the propanenitrile chain's connectivity.

Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy offers a highly sensitive probe into the molecule's electronic environment. nih.govcopernicus.org Advanced techniques could involve ¹H-¹⁹F Heteronuclear Overhauser Effect Spectroscopy (HOESY), which is analogous to NOESY but detects spatial proximity between fluorine and hydrogen nuclei. Such an experiment would precisely map the orientation of the fluorophenyl ring relative to the aminopropanenitrile moiety.

Table 1: Application of Advanced NMR Techniques for Conformational Analysis

| NMR Technique | Information Gained for this compound | Expected Key Correlations |

|---|---|---|

| COSY | Reveals scalar coupling (J-coupling) between protons, confirming the bonding network. | Cross-peaks between H-α and H-β of the ethyl chain; cross-peak between N-H and adjacent CH₂ protons. |

| NOESY | Identifies through-space proximity of protons, defining the molecule's 3D conformation. | NOE between N-H proton and ortho-protons on the fluorophenyl ring; NOEs between aromatic protons and ethyl chain protons. |

| HSQC | Correlates each proton with its directly attached carbon atom for unambiguous assignment. | Correlation of each CH₂ proton signal with its corresponding ¹³C signal. |

| HMBC | Shows correlations between protons and carbons over two or three bonds, establishing long-range connectivity. | Correlation from N-H proton to the fluorophenyl ring carbons; correlation from ethyl chain protons to the nitrile carbon. |

| ¹⁹F-¹H HOESY | Detects through-space interactions between fluorine and hydrogen atoms, detailing the orientation of the fluorophenyl group. | Correlation between the fluorine atom and the N-H proton or nearby CH₂ protons. |

Computational NMR Chemical Shift Prediction using GIAO Method

Computational chemistry provides a powerful tool for validating and interpreting experimental NMR data. The Gauge-Including Atomic Orbital (GIAO) method, typically employed with Density Functional Theory (DFT), is a highly reliable approach for predicting NMR chemical shifts (δ) and isotropic shielding constants (σ). nih.govosti.gov This method is instrumental in assigning complex spectra and can help distinguish between different possible isomers or conformers of a molecule. nih.gov

For this compound, GIAO calculations would be performed on a geometry-optimized structure of the molecule. The process involves calculating the magnetic shielding tensors for each nucleus (¹H, ¹³C, ¹⁹F) in the presence of an external magnetic field. nih.gov The calculated isotropic shielding values are then converted into chemical shifts by referencing them against the shielding value of a standard compound, such as tetramethylsilane (B1202638) (TMS) for ¹H and ¹³C, calculated at the same level of theory.

The accuracy of GIAO predictions is crucial for several reasons. It can confirm the assignment of proton and carbon signals, especially for the aromatic region where signals can be crowded and overlapping. Furthermore, predicting the ¹⁹F chemical shift is particularly valuable, as fluorine shifts are highly sensitive to the local electronic environment. nih.govrsc.orgresearchgate.net By comparing the computationally predicted chemical shifts with the experimental values, the proposed structure and its dominant conformation in solution can be confidently validated. Discrepancies between predicted and experimental values can often indicate specific structural features or intermolecular interactions not accounted for in the computational model.

Table 2: Hypothetical GIAO-Predicted vs. Experimental NMR Chemical Shifts (ppm)

| Atom | Predicted Chemical Shift (δ) | Experimental Chemical Shift (δ) | Deviation (Δδ) |

|---|---|---|---|

| ¹H (N-H) | 4.15 | 4.22 | -0.07 |

| ¹H (Aromatic) | 6.80 - 7.20 | 6.75 - 7.15 | +0.05 |

| ¹H (CH₂-N) | 3.50 | 3.55 | -0.05 |

| ¹H (CH₂-CN) | 2.70 | 2.73 | -0.03 |

| ¹³C (Aromatic) | 115 - 155 | 114 - 154 | +1.0 |

| ¹³C (Nitrile) | 118.5 | 119.2 | -0.7 |

| ¹³C (CH₂-N) | 38.0 | 38.4 | -0.4 |

| ¹³C (CH₂-CN) | 16.5 | 16.8 | -0.3 |

| ¹⁹F | -135.2 | -134.8 | -0.4 |

X-ray Crystallography and Solid-State Structure Determination

Single-Crystal X-ray Diffraction (SC-XRD) for Precise Molecular Geometry

Single-Crystal X-ray Diffraction (SC-XRD) is the definitive method for determining the precise three-dimensional atomic arrangement of a molecule in the solid state. nih.govhod4.net The technique involves irradiating a single crystal of the compound with an X-ray beam and analyzing the resulting diffraction pattern. hod4.net From this pattern, an electron density map is generated, allowing for the accurate determination of bond lengths, bond angles, and torsion angles with very high precision.

For this compound, a successful SC-XRD analysis would provide unambiguous proof of its chemical structure. growingscience.com It would yield the exact spatial coordinates of every atom, including the fluorine, nitrogen, and carbon atoms of the nitrile group. This data is fundamental for understanding the molecule's intrinsic geometry, free from the dynamic effects observed in solution. The crystal structure of a closely related compound, 2-(4-fluorophenylamino)-2-(4-nitrophenyl)propanenitrile, has been determined, revealing a dihedral angle of 80.59(7)° between the fluorophenylamino and nitrophenyl rings. researchgate.net A similar analysis for this compound would precisely define the geometry of the aminopropanenitrile chain and its orientation relative to the fluorinated aromatic ring.

Table 3: Representative Crystallographic Data for a Related Aminonitrile Compound

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | C2/c |

| a (Å) | 16.9640 (12) |

| b (Å) | 5.9812 (5) |

| c (Å) | 27.460 (2) |

| β (°) | 91.57 (7) |

| Volume (ų) | 2785.1 (4) |

| Z (molecules/unit cell) | 8 |

Data derived from a structurally similar compound, 2-(4-fluorophenylamino)-2-(4-nitrophenyl)propanenitrile. researchgate.net

Conformational Analysis in the Crystalline State

The data from SC-XRD provides a static snapshot of the molecule's conformation as it exists within the crystal lattice. researchgate.net This solid-state conformation is influenced by the steric and electronic demands of the molecule itself, as well as the forces involved in crystal packing. Analysis of the torsion angles along the molecule's backbone is key to defining this conformation.

For this compound, the critical torsion angles would be those defining the rotation around the C(aromatic)-N bond and the C-C bonds of the propanenitrile chain. The analysis would reveal whether the side chain is extended or folded and would precisely determine the orientation of the 2-fluorophenyl group relative to the rest of the molecule. This information is complementary to solution-state conformational studies (like NMR), as it reveals a single, low-energy conformation that is stabilized by the crystalline environment. In the related structure of 2-(4-fluorophenylamino)-2-(4-nitrophenyl)propanenitrile, the conformation is stabilized by a network of intermolecular interactions. researchgate.net

Crystal Packing and Intermolecular Interaction Patterns

Beyond the structure of a single molecule, SC-XRD elucidates how molecules arrange themselves in the crystal lattice. hod4.netresearchgate.net This crystal packing is governed by a variety of non-covalent intermolecular interactions, such as hydrogen bonds, van der Waals forces, and π-π stacking interactions. nih.govnih.gov

In the solid state of this compound, the secondary amine group (N-H) is expected to act as a hydrogen bond donor. The nitrile nitrogen atom (C≡N) and the fluorine atom are potential hydrogen bond acceptors. Therefore, a network of intermolecular hydrogen bonds is highly probable. For instance, N-H···N≡C interactions could link molecules into chains or dimers. researchgate.net Additionally, weak C-H···F or C-H···π interactions may further stabilize the crystal structure. researchgate.net The fluorophenyl rings could also engage in π-π stacking, where parallel rings are offset from one another to form stabilizing arrangements. copernicus.org Understanding these interactions is crucial as they influence the material's physical properties, such as melting point and solubility.

Electronic Spectroscopy

Electronic spectroscopy, primarily Ultraviolet-Visible (UV-Vis) spectroscopy, provides information about the electronic transitions within a molecule. When a molecule absorbs UV or visible light, an electron is promoted from a lower energy molecular orbital to a higher energy one. The wavelength of maximum absorbance (λ_max) corresponds to the energy difference between these orbitals.

The UV-Vis spectrum of this compound would be dominated by electronic transitions associated with the 2-fluorophenylamino chromophore. Aromatic systems typically exhibit strong absorptions corresponding to π → π* transitions. For the fluorophenyl ring, multiple such bands would be expected. The presence of the amino group, which acts as an auxochrome, will likely cause a bathochromic (red) shift of these absorption bands to longer wavelengths and increase their intensity (hyperchromic effect) compared to unsubstituted fluorobenzene.

Additionally, the nitrogen of the amino group and the nitrogen of the nitrile group possess lone pairs of electrons, making n → π* transitions possible. These transitions are typically much weaker in intensity than π → π* transitions and may appear as shoulders on the main absorption bands or be obscured by them entirely. The solvent used for the analysis can also influence the position and intensity of these bands, with polar solvents often causing shifts in the λ_max values due to stabilization of the ground or excited states.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a pivotal analytical technique employed to investigate the electronic transitions within a molecule. For this compound, the UV-Vis spectrum is anticipated to be primarily influenced by the electronic structure of the 2-fluorophenylamino moiety. The presence of the aromatic ring, the amino group, and the fluorine substituent gives rise to characteristic absorption bands corresponding to specific electronic transitions.

The electronic spectrum of aromatic compounds is generally characterized by absorptions originating from π → π* transitions. In the case of the benzene (B151609) ring within the this compound structure, two principal bands are expected. The more intense band, typically observed at shorter wavelengths, is analogous to the E2-band (ethylenic) of benzene and arises from the excitation of π-electrons from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). A second, less intense band, corresponding to the B-band (benzenoid) of benzene, is also anticipated at longer wavelengths. This transition is often characterized by fine vibrational structure, although this can be obscured by solvent effects and substitution.

The amino group (-NH-) acts as a potent auxochrome, a group that, when attached to a chromophore (the benzene ring), alters the wavelength and intensity of the absorption maximum. The lone pair of electrons on the nitrogen atom can delocalize into the π-system of the aromatic ring, thereby raising the energy of the HOMO and decreasing the energy gap for the π → π* transition. This results in a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in molar absorptivity) compared to unsubstituted benzene.

In addition to the π → π* transitions, the presence of the nitrogen atom with its lone pair of electrons allows for n → π* transitions. These transitions involve the excitation of a non-bonding electron to an anti-bonding π* orbital. Typically, n → π* transitions are of lower intensity (smaller molar absorptivity) compared to π → π* transitions and may appear as a shoulder on the main absorption band or be entirely masked by it.

While specific experimental data for this compound is not widely available in the cited literature, a theoretical estimation of its UV-Vis absorption maxima can be made based on analogous compounds such as aniline (B41778) and its derivatives. Aniline, for instance, exhibits a primary absorption band around 230-240 nm and a secondary band around 280-290 nm. It is expected that this compound would display a similar spectral profile, with slight shifts in the absorption maxima due to the electronic influences of the fluoro and propanenitrile substituents.

The following table provides a hypothetical representation of the expected UV-Vis spectral data for this compound in a common organic solvent like ethanol, based on theoretical considerations and data from similar structures.

| Solvent | Theoretical λmax (nm) | Molar Absorptivity (ε) (L·mol-1·cm-1) | Electronic Transition |

| Ethanol | ~ 240 - 250 | ~ 8,000 - 12,000 | π → π* (E2-band) |

| Ethanol | ~ 285 - 295 | ~ 1,500 - 2,500 | π → π* (B-band) |

| Ethanol | ~ 300 - 320 | Low / Shoulder | n → π* |

This data is illustrative and based on theoretical predictions for a molecule with a similar chromophoric system. Actual experimental values may vary.

Based on the conducted research, there are no specific computational chemistry studies available in the public domain for the compound this compound. The search for scholarly articles detailing Density Functional Theory (DFT), Frontier Molecular Orbital (FMO), Natural Bond Orbital (NBO), Molecular Electrostatic Potential (MEP), and Hirshfeld surface analysis for this exact molecule did not yield any relevant results.

Computational and theoretical investigations are highly specific to the molecular structure being studied. While general principles of these analytical methods are well-documented, the quantitative data, such as HOMO-LUMO energies, charge distribution maps, and intermolecular interaction plots, are unique to each compound and must be generated through dedicated research.

Therefore, the content for the requested article on the computational chemistry and theoretical investigations of this compound cannot be generated at this time.

Computational Chemistry and Theoretical Investigations of 3 2 Fluorophenyl Amino Propanenitrile

Noncovalent Interactions and Supramolecular Chemistry

Quantitative Analysis of Hydrogen Bonding and Van der Waals Interactions

Intermolecular forces are critical in determining the physical properties and crystal structure of a molecule. For 3-((2-Fluorophenyl)amino)propanenitrile, both hydrogen bonding and van der Waals forces play significant roles.

The primary site for hydrogen bonding is the secondary amine (N-H) group, which can act as a hydrogen bond donor. Potential hydrogen bond acceptors within the molecule include the nitrogen atom of the nitrile group (C≡N), the nitrogen atom of the amine itself, and the fluorine atom on the phenyl ring.

Studies on similar aminonitrile compounds show that hydrogen bonds involving the nitrile nitrogen are generally more prevalent and stronger than those involving the amino nitrogen. nih.gov This is often due to the increased electron density and accessibility of the lone pair on the sp-hybridized nitrile nitrogen. nih.govresearchgate.net The electron-withdrawing nature of the adjacent fluorophenyl group can further influence the hydrogen bond donor strength of the N-H group.

A quantitative analysis using methods like Density Functional Theory (DFT) would enable the calculation of key parameters for these potential interactions. Such an analysis would typically involve:

Geometric Analysis: Determining the bond lengths and angles of the hydrogen bonds (e.g., N-H···N, N-H···F).

Energetic Analysis: Calculating the binding energy of intermolecular dimers to quantify the strength of these interactions.

Topological Analysis: Using Quantum Theory of Atoms in Molecules (QTAIM) to characterize the nature of the bonds by analyzing the electron density at bond critical points.

Table 1: Illustrative Data for Potential Intermolecular Interactions in this compound

| Interaction Type | Donor-Acceptor Pair | Typical Bond Length (Å) | Estimated Interaction Energy (kcal/mol) | Primary Contribution |

|---|---|---|---|---|

| Hydrogen Bond | N-H ··· N (nitrile) | 2.0 - 2.4 | -3 to -6 | Electrostatic |

| Hydrogen Bond | N-H ··· F | 2.2 - 2.6 | -1 to -3 | Electrostatic |

| van der Waals | Phenyl Ring ··· Phenyl Ring (π-stacking) | 3.4 - 3.8 | -1 to -2.5 | Dispersion |

| van der Waals | Aliphatic Chain ··· Aliphatic Chain | > 3.5 | -0.5 to -1.5 | Dispersion |

Note: The data in this table are estimated values based on computational studies of similar functional groups and are for illustrative purposes.

Theoretical Prediction of Supramolecular Architectures

The interplay of the intermolecular forces described above governs the formation of stable, ordered, three-dimensional structures known as supramolecular architectures. Theoretical crystal structure prediction (CSP) methods are employed to identify the most likely and stable packing arrangements of molecules in a crystal lattice.

For this compound, CSP would involve generating a multitude of hypothetical crystal structures and ranking them based on their calculated lattice energies. The dominant hydrogen bonding motif, likely the N-H···N(nitrile) interaction, would be expected to form primary supramolecular synthons, such as chains or dimers. These primary structures would then be arranged in space, influenced by weaker interactions like N-H···F bonds and π-stacking of the fluorophenyl rings, to form the final crystal packing. researchgate.net The prediction of such architectures is crucial for understanding polymorphism and designing materials with desired physical properties. chemrxiv.orgmdpi.com

Theoretical Studies in Catalysis and Reaction Pathways

DFT Modeling of Catalytic Intermediates and Transition States

While this compound is not a widely recognized catalyst, DFT modeling is a powerful tool to investigate its potential role in chemical reactions, for instance, as a substrate in the synthesis of more complex molecules like aminonitriles. mdpi.comwikipedia.org DFT calculations can provide detailed insights into reaction mechanisms by mapping the potential energy surface of a reaction. wiley-vch.dechemrxiv.org

This involves:

Geometry Optimization: Calculating the lowest-energy structures of reactants, products, and any intermediates.

Transition State Searching: Locating the highest-energy point along the reaction coordinate, known as the transition state. The structure of the transition state provides crucial information about the bond-making and bond-breaking processes.

Energy Profile: Calculating the relative energies of all species along the reaction pathway to determine activation barriers and reaction energies. This helps in understanding the feasibility and rate of a proposed reaction mechanism. researchgate.netresearchgate.net

For example, in a hypothetical reaction involving the modification of the nitrile group, DFT could be used to model the approach of a reagent, the formation of a tetrahedral intermediate, and the structure of the transition state leading to the final product.

Quantitative Structure–Electrochemistry Relationship (QSER) Studies for Catalytic Activity Prediction

Quantitative Structure-Electrochemistry Relationship (QSER) models are statistical tools used to predict the electrochemical properties and, by extension, the catalytic activity of compounds based on their molecular descriptors. mdpi.comresearchgate.net A QSER study for this compound would involve correlating its structural or electronic properties with a measured electrochemical response (e.g., redox potential).

The process for developing a QSER model is as follows:

Descriptor Calculation: A range of molecular descriptors for the compound would be calculated using computational methods. These can include electronic descriptors (e.g., HOMO/LUMO energies, atomic charges), topological descriptors, and quantum chemical descriptors. researchgate.netnih.gov

Model Building: A dataset of similar compounds with known electrochemical properties would be used to build a mathematical model (often using multiple linear regression or machine learning) that links the descriptors to the activity. mdpi.com

Prediction: The established model would then be used to predict the electrochemical behavior of this compound. Such models are valuable for screening large numbers of candidate molecules for potential catalytic applications without the need for extensive experimental work. nih.gov

Monte Carlo Simulations in Adsorption Phenomena

Monte Carlo (MC) simulations are a computational method used to study phenomena governed by statistical mechanics, such as the adsorption of molecules onto a surface. mdpi.comkoreascience.kr Grand Canonical Monte Carlo (GCMC) simulations are particularly well-suited for this purpose. fao.orgacs.org

In a GCMC simulation to study the adsorption of this compound on a given material (e.g., activated carbon, a metal-organic framework, or a nanotube), the following steps are taken:

A simulation box is defined containing the adsorbent material.

The simulation attempts random moves—insertion, deletion, translation, and rotation of the adsorbate molecule—at a fixed chemical potential (related to pressure) and temperature.

The energy of each configuration is calculated using a force field that describes the intermolecular interactions between the adsorbate and the adsorbent.

By performing millions of these moves, the simulation reaches equilibrium, providing statistical averages for properties like the amount of adsorbed substance.

These simulations can generate adsorption isotherms, which show the amount of adsorbed gas as a function of pressure, and provide insights into the preferred binding sites and orientations of the molecule on the surface. frontiersin.org

Theoretical Evaluation of Nonlinear Optical (NLO) Properties

Molecules that possess both electron-donating and electron-accepting groups connected by a π-conjugated system can exhibit significant nonlinear optical (NLO) properties. ipme.ruresearchgate.net In this compound, the amino group can act as an electron donor, while the nitrile and fluorophenyl groups have electron-withdrawing characteristics, making it a candidate for NLO activity.

Theoretical calculations, primarily using DFT and Time-Dependent DFT (TD-DFT), are essential for predicting and understanding the NLO response of molecules. aip.orgnih.gov These methods are used to compute key NLO-related parameters:

Polarizability (α): The ease with which the electron cloud of the molecule can be distorted by an external electric field.

First Hyperpolarizability (β): The primary determinant of the second-order NLO response, responsible for effects like second-harmonic generation. A large β value is desirable for NLO materials. rsc.org

Second Hyperpolarizability (γ): Related to the third-order NLO response.

The magnitude of these properties is strongly linked to the extent of intramolecular charge transfer from the donor to the acceptor group upon electronic excitation. A small HOMO-LUMO energy gap is often indicative of a larger NLO response.

Table 2: Representative Theoretical NLO Properties for a Donor-π-Acceptor Molecule

| Property | Symbol | Typical Units | Significance |

|---|---|---|---|

| Dipole Moment | μ | Debye | Indicates ground-state charge separation. |

| Mean Polarizability | ⟨α⟩ | a.u. | Measures linear optical response. |

| First Hyperpolarizability | β_total | a.u. | Quantifies second-order NLO activity. |

| HOMO-LUMO Gap | ΔE | eV | Correlates inversely with NLO response. |

Note: This table presents the types of data obtained from theoretical NLO calculations, not specific values for this compound.

Chemical Reactivity and Derivatization Studies of 3 2 Fluorophenyl Amino Propanenitrile

Functional Group Transformations and Synthetic Utility

The strategic modification of the amine and nitrile functionalities allows for the synthesis of a wide array of derivatives. These transformations are fundamental to exploring the synthetic potential of the parent molecule.

The nitrile group (C≡N) is a cornerstone of the reactivity of 3-((2-Fluorophenyl)amino)propanenitrile. A resonance structure can be drawn that places a positive charge on the carbon atom, rendering it electrophilic and susceptible to attack by nucleophiles. libretexts.orglibretexts.org

Nucleophilic Reactivity: The primary mode of reaction for the nitrile group involves nucleophilic addition across the carbon-nitrogen triple bond. nih.gov A wide range of nucleophiles can attack the electrophilic carbon. For instance, Grignard reagents can add to the nitrile to form an imine salt, which upon hydrolysis yields a ketone. libretexts.org While the alcohol function in amino acids like serine is generally not nucleophilic enough to react with the nitrile triple bond, more potent nucleophiles such as aminothiols (e.g., cysteine) can react to form thiazolines, which subsequently hydrolyze to dipeptides. nih.gov This highlights the nitrile's capacity to act as an electrophilic partner in constructing larger molecules.

Electrophilic Reactivity: Under strongly acidic conditions, such as in the presence of a superacid, the nitrile group can be protonated to form a highly reactive nitrilium ion. nih.gov This species is a powerful electrophile. In a process analogous to the Houben-Hoesch reaction, these activated aminonitriles can react with aromatic compounds like benzene (B151609) to form intermediate iminium ions, which can be hydrolyzed to yield aryl ketones. nih.gov The presence of the amino group can lead to the formation of dicationic superelectrophiles, which exhibit enhanced reactivity toward weak nucleophiles. nih.gov

| Reaction Type | Reagent/Condition | Intermediate | Final Product | Reference |

|---|---|---|---|---|

| Nucleophilic Addition | Grignard Reagent (R-MgX), then H₂O | Imine Salt | Ketone | libretexts.org |

| Nucleophilic Addition | Aminothiols (e.g., Cysteine) | Thiazoline | Thiol-containing Dipeptide | nih.gov |

| Electrophilic Reaction (Houben-Hoesch type) | Arene (e.g., Benzene), Superacid (e.g., CF₃SO₃H) | Nitrilium Ion / Iminium Ion | Aryl Ketone | nih.gov |

The functional groups within this compound allow for distinct oxidation and reduction transformations, further expanding its synthetic utility.

Reduction: The nitrile group is readily reduced to a primary amine. Common and effective reagents for this transformation include lithium aluminum hydride (LiAlH₄) and catalytic hydrogenation. libretexts.org This reaction proceeds through the nucleophilic attack of a hydride on the electrophilic nitrile carbon, ultimately forming a diamine after an aqueous workup. libretexts.org The secondary amine can also undergo reactions, but the reduction of the nitrile is a more common and powerful transformation for creating new building blocks.

Oxidation: The secondary amino group can be targeted by oxidizing agents. While specific studies on this compound are not detailed, analogous aminonitriles can be oxidized. For example, the amino group could potentially be oxidized to form corresponding oximes under controlled conditions.

| Pathway | Functional Group | Reagent/Condition | Product | Reference |

|---|---|---|---|---|

| Reduction | Nitrile (-C≡N) | Lithium Aluminum Hydride (LiAlH₄) or Catalytic Hydrogenation | Primary Amine (-CH₂-NH₂) | libretexts.org |

| Oxidation | Secondary Amine (-NH-) | Common oxidizing agents (e.g., H₂O₂, KMnO₄) | Oximes or other oxidized species |

Synthesis of Advanced Derivatives

The inherent reactivity of aminonitriles makes them excellent starting materials for the synthesis of more elaborate chemical structures, including a variety of heterocyclic systems and functionalized derivatives.

Aminonitriles are well-established precursors for a range of nitrogen-containing heterocycles, which are significant scaffolds in medicinal chemistry.

Pyrazoles: 5-Aminopyrazoles are commonly synthesized through the condensation of a β-ketonitrile with hydrazine. beilstein-journals.orgchim.it Another major route involves the reaction of α,β-unsaturated nitriles with hydrazines. chim.it Given that this compound is a β-aminonitrile, it or its derivatives could serve as synthons for pyrazole (B372694) ring formation, often proceeding through a key ketonitrile intermediate. organic-chemistry.org Three-component reactions involving aldehydes, malononitrile, and phenylhydrazine (B124118) also yield 5-amino-pyrazole-4-carbonitriles. nih.govrsc.org

Isoxazoles: The synthesis of isoxazoles can be achieved from nitrile-containing precursors. One prominent method is the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne. mdpi.comorganic-chemistry.org Another pathway involves the reaction of hydroxylamine (B1172632) with 1,3-dicarbonyl compounds, which can be derived from nitriles. youtube.com Furthermore, enaminonitriles, which can be related to β-aminonitriles, serve as key intermediates for synthesizing isoxazole (B147169) derivatives. nih.gov

Pyrimidines: Pyrimidine (B1678525) rings can be constructed from aminonitrile precursors. A well-established method involves the reaction of o-aminonitriles with various reagents to form fused pyrimidine systems, such as pyrazolo[3,4-d]pyrimidines. nih.govacs.org A more direct approach involves the condensation of N-substituted amides with nitriles, where the nitrile participates in a nucleophilic addition followed by annulation to form the pyrimidine product. nih.gov

β-Amino Acids: The conversion of the nitrile group to a carboxylic acid is a key transformation. β-Aminonitriles are direct precursors to β-amino acids via hydrolysis of the nitrile function. organic-chemistry.org This hydrolysis can be achieved under acidic or basic conditions, although enzymatic methods are also employed for enantioselective synthesis. researchgate.net Biocatalytic conversion can be performed using nitrilases or a nitrile hydratase-amidase enzyme cascade to transform the β-aminonitrile into the corresponding β-amino acid. researchgate.netresearchgate.net

β-Amino Sulfone Derivatives: While direct conversion from a saturated aminonitrile is less common, the structural motif can be used to build towards β-amino sulfones. The synthesis of related β-aminovinyl sulfones has been achieved through methods like the sulfonylation of enamides. nih.gov The amine and nitrile functionalities of this compound could be strategically manipulated to generate an intermediate suitable for reaction with sulfonylating agents, thus providing a pathway to this class of compounds.

The diverse reactivity of this compound makes it a versatile building block for complex molecular architectures. nih.govnih.gov Its ability to undergo superelectrophilic activation allows for the synthesis of unique diaryl ketones and benzylic amines. nih.gov The reduction of the nitrile group provides access to 1,3-diamines, which are themselves important precursors for polymers and other functional molecules.

Furthermore, its role as a synthon for heterocyclic chemistry is of significant interest. The pyrazole, isoxazole, and pyrimidine cores formed from related nitrile precursors are prevalent in pharmaceuticals and agrochemicals. beilstein-journals.orgrsc.orgnih.gov The capacity to be converted into β-amino acids provides a gateway to peptidomimetics and other biologically relevant molecules. researchgate.net This collective reactivity underscores the potential of this compound as a foundational element for constructing a wide range of complex and functionally rich chemical structures.

Investigation of Ligand Properties and Coordination Chemistry

The coordination chemistry of this compound has not been extensively documented in peer-reviewed literature. However, an analysis of its structural features—a secondary amine, a nitrile group, and a fluorinated aromatic ring—allows for a prospective discussion of its potential as a ligand in coordination chemistry. The presence of multiple potential donor sites suggests that it could form stable complexes with a variety of metal ions.

The nitrogen atom of the secondary amine and the nitrogen atom of the nitrile group are the most likely sites for coordination. This allows the molecule to potentially act as a bidentate ligand, forming a stable chelate ring with a metal center. The fluorophenyl group, while less likely to directly participate in coordination, can significantly influence the electronic properties of the donor atoms through inductive and resonance effects, thereby modulating the stability and reactivity of the resulting metal complexes.

Research on structurally related β-aminonitriles and N-aryl-β-alanine derivatives can provide insights into the expected coordinating behavior of this compound. For instance, studies on metal complexes of amino acids and their derivatives have shown that the amino group and another donor group (like a carboxylate or, in this case, a nitrile) can coordinate to a metal ion to form a five- or six-membered chelate ring, which is thermodynamically favorable.

The fluorine substituent on the phenyl ring is expected to be electron-withdrawing, which would decrease the basicity of the secondary amine's nitrogen atom. This could potentially weaken its coordination to a metal ion compared to a non-fluorinated analogue. Conversely, the electronic effects of the fluorinated ring could also influence the π-acceptor properties of the nitrile group, which might affect its coordination to transition metals that are capable of π-backbonding.

While specific experimental data for metal complexes of this compound are not available, a hypothetical study of its coordination chemistry would likely involve the synthesis and characterization of its complexes with various transition metals such as copper(II), nickel(II), cobalt(II), and zinc(II). Characterization techniques such as infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and X-ray crystallography would be crucial in determining the coordination mode of the ligand and the geometry of the resulting complexes.

For example, in an IR spectrum of a metal complex, a shift in the stretching frequency of the N-H bond of the amine and the C≡N bond of the nitrile group compared to the free ligand would provide evidence of coordination. Similarly, changes in the chemical shifts of the protons and carbons near the coordinating atoms in the NMR spectrum would also indicate complex formation.

To illustrate the potential for data that could be generated from such research, the following hypothetical data tables are presented.

Table 1: Hypothetical Infrared Spectral Data for this compound and its Metal Complexes (cm⁻¹)

| Compound | ν(N-H) | ν(C≡N) |

| Free Ligand | 3350 | 2250 |

| [Cu(L)₂]Cl₂ | 3280 | 2265 |

| [Ni(L)₂]Cl₂ | 3295 | 2270 |

| [Co(L)₂]Cl₂ | 3290 | 2268 |

Note: L = this compound. Data are hypothetical and for illustrative purposes only.

Table 2: Hypothetical ¹H NMR Chemical Shift Data (δ, ppm) for this compound and a Diamagnetic Metal Complex

| Proton | Free Ligand | [Zn(L)₂]Cl₂ |

| -NH- | 4.5 | 5.2 |

| -CH₂-N- | 3.6 | 3.9 |

| -CH₂-CN | 2.8 | 3.1 |

| Aromatic-H | 7.0-7.4 | 7.1-7.5 |

Note: L = this compound. Data are hypothetical and for illustrative purposes only.

Further research into the coordination chemistry of this compound could reveal interesting properties and potential applications in areas such as catalysis, materials science, and medicinal chemistry, given the known importance of metal complexes in these fields.

Advanced Materials Applications of 3 2 Fluorophenyl Amino Propanenitrile Derivatives

Exploration in Polymer Chemistry and Composite Materials Development

The inherent reactivity of the amine and nitrile functionalities in 3-((2-Fluorophenyl)amino)propanenitrile derivatives makes them promising candidates for the synthesis of a variety of polymers. The secondary amine group can serve as a reactive site for step-growth polymerization reactions. For instance, reaction with diacyl chlorides can yield polyamides, while reaction with diisocyanates can produce polyureas. The presence of the fluorine atom on the phenyl ring can impart desirable properties to the resulting polymers, such as enhanced thermal stability, chemical resistance, and lower surface energy.

The nitrile group also offers several avenues for polymerization and material modification. It can undergo cyclotrimerization to form highly cross-linked and thermally stable triazine-based networks. Furthermore, the nitrile group can be chemically modified to other functional groups, such as amines or carboxylic acids, providing further opportunities for polymerization or for grafting onto other polymer backbones. This versatility allows for the design of polymers with tailored properties for specific applications.

In the realm of composite materials, these derivatives can be utilized as monomers for the in-situ polymerization within a filler matrix, leading to the formation of polymer composites with enhanced interfacial adhesion and improved mechanical and thermal properties. The polar nature of the nitrile and amine groups can promote strong interactions with various fillers, such as silica, carbon nanotubes, or clays.

Table 1: Potential Polymerization Reactions of this compound Derivatives

| Polymer Class | Co-monomer | Resulting Polymer Linkage | Potential Polymer Properties |

| Polyamide | Diacyl Chloride (e.g., Terephthaloyl chloride) | Amide (-CO-NH-) | High thermal stability, good mechanical strength |

| Polyurea | Diisocyanate (e.g., Methylene (B1212753) diphenyl diisocyanate) | Urea (-NH-CO-NH-) | Good elasticity, abrasion resistance |

| Poly-triazine | (Self-polymerization via nitrile trimerization) | Triazine ring | High cross-link density, excellent thermal stability |

Integration into Optoelectronic Materials Based on Nonlinear Optical Properties

Derivatives of this compound possess molecular features that are highly conducive to nonlinear optical (NLO) activity, making them attractive for applications in optoelectronic devices. The core structure consists of an electron-donating group (the 2-fluorophenylamino moiety) connected to an electron-withdrawing group (the nitrile moiety) through a short aliphatic chain. This donor-π-acceptor (D-π-A) type architecture is a fundamental design principle for second-order NLO chromophores.

The NLO response of these molecules can be further enhanced by strategic molecular engineering. For instance, extending the π-conjugated system between the donor and acceptor groups can significantly increase the molecular hyperpolarizability (β), a key parameter for NLO activity. This can be achieved by introducing aromatic or unsaturated linkages into the propanenitrile backbone. Additionally, modifying the donor and acceptor strengths by introducing different substituents on the phenyl ring or replacing the nitrile group with a stronger acceptor can further tune the NLO properties.

The incorporation of these NLO-active chromophores into polymer matrices, either as guest-host systems or by covalently attaching them to the polymer backbone, can lead to the development of robust and processable electro-optic materials. Such materials are essential components in devices like electro-optic modulators, optical switches, and frequency converters, which are critical for high-speed optical communications and data processing. Theoretical calculations, such as those based on Density Functional Theory (DFT), can be employed to predict the NLO properties of newly designed derivatives and guide synthetic efforts.

Table 2: Calculated NLO Properties of Hypothetical this compound Derivatives

| Derivative | Donor Group | Acceptor Group | π-Bridge | First Hyperpolarizability (β) (a.u.) |

| I | 2-Fluorophenylamino | -CN | -(CH2)2- | 150 |

| II | 4-Nitro-2-fluorophenylamino | -CN | -(CH2)2- | 350 |

| III | 2-Fluorophenylamino | -C(CN)=C(CN)2 | -(CH2)2- | 420 |

| IV | 2-Fluorophenylamino | -CN | -CH=CH- | 600 |

Note: The values presented in this table are hypothetical and for illustrative purposes to show the effect of molecular modification on NLO properties.

Q & A

Q. What analytical techniques differentiate degradation products of this compound under stressed conditions?

- Methodological Answer : Accelerated stability testing (40°C/75% RH) followed by LC-MS/MS identifies hydrolyzed products (e.g., amides or carboxylic acids). Mass fragmentation patterns and isotopic labeling (N-nitrogen) trace degradation pathways. Forced photolysis studies (ICH Q1B guidelines) detect photooxidation byproducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.